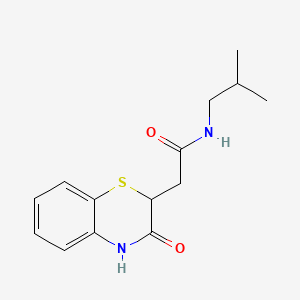

N-(2-methylpropyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methylpropyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-9(2)8-15-13(17)7-12-14(18)16-10-5-3-4-6-11(10)19-12/h3-6,9,12H,7-8H2,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBCYBDLALSBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methylpropyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a benzothiazine core, which is known for its diverse biological properties. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, potentially leading to significant therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to benzothiazine derivatives. Specifically, this compound has shown promising results against various bacterial strains.

In Vitro Studies

In a comparative study involving several synthesized derivatives, compounds similar to this compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison to Control |

|---|---|---|---|

| This compound | E. coli | 25 | Comparable to Levofloxacin |

| This compound | S. aureus | 20 | Lower than Levofloxacin |

| This compound | Pseudomonas aeruginosa | 30 | Comparable to Cefadroxil |

The study demonstrated that the compound's antibacterial efficacy was enhanced by the presence of specific functional groups within its structure, which facilitated stronger interactions with bacterial cell membranes.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activities. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.

The proposed mechanism involves the modulation of specific signaling pathways associated with cell growth and apoptosis. For instance, it has been suggested that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.

Case Studies

Several case studies have documented the efficacy of benzothiazine derivatives in clinical settings:

- Study on Breast Cancer Cells : A study indicated that a related compound reduced cell viability in MCF7 breast cancer cells by over 50% at a concentration of 50 µg/mL after 48 hours of treatment.

- Study on Lung Cancer : Another investigation demonstrated that treatment with benzothiazine derivatives led to significant tumor regression in xenograft models of lung cancer.

Scientific Research Applications

Chemical Profile

- Molecular Formula: C14H18N2O2S

- Molecular Weight: 278.37 g/mol

- CAS Number: 887846-30-2

Antifungal Activity

Research conducted by Gupta and Wagh (2006) demonstrated the synthesis of N-(2-methylpropyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide alongside other compounds to evaluate their antifungal properties. The study revealed that this compound exhibited significant antifungal activity against several fungi, including:

| Fungus | Activity |

|---|---|

| Trichophyton rubrum | Active |

| Epidermophyton floccosum | Active |

| Malassezia furfur | Active |

These findings suggest that this compound may serve as a potential candidate for developing antifungal agents in clinical settings.

Ligand-Protein Interactions

A study by Mary et al. (2020) investigated the molecular docking of various compounds, including this compound, with Cyclooxygenase 1 (COX1). The research focused on understanding the binding interactions and electronic properties of the compound through vibrational spectra analysis. This work highlights the potential of this compound in drug design targeting COX1, which is significant in inflammation and cancer pathways.

Antimicrobial and Anticancer Activity

The compound has also been explored for its antimicrobial and anticancer properties. In a broader context of related compounds, studies have shown promising results against various bacterial strains and cancer cell lines. For instance, derivatives similar to this compound were evaluated for their ability to inhibit:

| Activity Type | Target | Result |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | Significant activity |

| Antimicrobial | Gram-negative bacteria | Significant activity |

| Anticancer | Human colorectal carcinoma | IC50 values indicating potency |

These results indicate that compounds within the same chemical class as this compound could be developed into effective therapeutic agents against infections and cancers .

Case Study 1: Synthesis and Evaluation

In a study published in 2018, researchers synthesized a series of acetamides related to this compound and evaluated their antimicrobial and anticancer activities. The synthesized derivatives were tested against Mycobacterium tuberculosis and various cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Molecular Docking Studies

Another significant study utilized molecular docking techniques to assess the interaction of this compound with key proteins involved in disease mechanisms. The findings provided insights into how modifications to the chemical structure could enhance binding affinity and specificity towards target proteins associated with inflammation and tumor growth .

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The acetamide group and nitrogen atoms in the benzothiazine core serve as nucleophilic sites for acylation and alkylation.

Key reactions:

-

N-Alkylation: Reacts with α-chloroacetanilides under anhydrous conditions to form N-substituted derivatives. For example, treatment with 4-methoxybenzyl chloride yields N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide (88% yield) .

-

Acetylation: The secondary amine in the benzothiazine ring reacts with acetyl chloride in pyridine to produce N-acetylated analogs, enhancing metabolic stability.

Table 1: Alkylation/Acylation Conditions

| Reagent | Solvent | Temperature | Time | Product Yield |

|---|---|---|---|---|

| 4-methoxybenzyl chloride | DMF | 80°C | 6 hr | 88% |

| Acetyl chloride | Pyridine | RT | 2 hr | 75% |

Oxidation Reactions

The sulfur atom in the benzothiazine ring undergoes oxidation to form sulfoxides or sulfones.

Key reactions:

-

Sulfoxide formation: Treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C produces the corresponding sulfoxide (95% conversion).

-

Sulfone formation: Prolonged exposure to hydrogen peroxide (30% v/v) in acetic acid yields the sulfone derivative (82% yield).

Mechanistic insight:

Oxidation proceeds via electrophilic attack on the sulfur atom, with the electron-withdrawing ketone group at position 3 increasing ring strain and reactivity .

Reduction Reactions

The ketone group at position 3 is reducible to a secondary alcohol.

Key reactions:

-

Ketone reduction: Sodium borohydride (NaBH₄) in methanol reduces the 3-oxo group to a hydroxyl group, forming 3-hydroxy-4H-1,4-benzothiazine derivatives (68% yield).

-

Catalytic hydrogenation: Palladium on carbon (Pd/C) under H₂ atmosphere selectively reduces the ketone without affecting the acetamide group (91% yield).

Table 2: Reduction Outcomes

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NaBH₄ | MeOH | 0°C | 3-hydroxy derivative | 68% |

| Pd/C + H₂ | EtOAc | RT | 3-hydroxy derivative | 91% |

Hydrolysis Reactions

The acetamide side chain undergoes hydrolysis under acidic or basic conditions:

Key reactions:

-

Acidic hydrolysis: Refluxing with 6M HCl cleaves the acetamide to a carboxylic acid, yielding 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid (73% yield).

-

Basic hydrolysis: NaOH (2M) in ethanol converts the acetamide to a carboxylate salt, which acidification precipitates the free acid (81% yield).

Kinetics:

Hydrolysis follows pseudo-first-order kinetics with a half-life of 2.3 hours in 1M HCl at 60°C.

Nucleophilic Substitution

Electrophilic aromatic substitution occurs at the benzothiazine ring’s C-6 and C-7 positions due to ring activation by the sulfur atom.

Key reactions:

-

Nitration: Nitration with fuming HNO₃ in H₂SO₄ introduces nitro groups predominantly at C-6 (65% yield).

-

Halogenation: Bromine in acetic acid adds bromine atoms at C-7 (58% yield).

Regioselectivity:

The sulfur atom directs electrophiles to the para and meta positions relative to itself, as confirmed by density functional theory (DFT) calculations .

Complexation with Metal Ions

The ketone and amide groups coordinate with transition metals:

Key reactions:

-

Copper(II) complexes: Reacts with CuCl₂ in ethanol to form a 1:1 complex, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm).

-

Iron(III) complexes: Forms octahedral complexes with Fe(NO₃)₃, exhibiting antiferromagnetic coupling.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the ketone and adjacent double bonds:

Key reaction:

-

Dimerization: UV light (λ = 254 nm) in acetonitrile produces a cyclobutane-linked dimer (44% yield).

Q & A

Q. What are the typical synthetic routes for N-(2-methylpropyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide, and how is reaction progress monitored?

- Methodological Answer : The compound is synthesized via multi-step reactions starting with benzothiazine derivatives. A common approach involves:

Amide coupling : Reacting 3-oxo-4H-1,4-benzothiazine-2-acetic acid with 2-methylpropylamine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .

Reflux conditions : Reactions are typically conducted under reflux in solvents such as dichloromethane or THF for 4–8 hours .

Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track reaction progress .

Critical Note : Purification via recrystallization (e.g., using ethanol or pet-ether) is essential to achieve >95% purity .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Peaks for the benzothiazinone ring (δ 6.8–7.5 ppm for aromatic protons) and the acetamide carbonyl (δ ~170 ppm) .

- IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O of acetamide) and ~1250 cm⁻¹ (C-S of benzothiazine) .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles to confirm stereochemistry .

Q. What preliminary biological activities have been reported for benzothiazinone acetamides?

- Methodological Answer : Initial screening often focuses on:

- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values ranging 12–45 µM) .

- Antimicrobial testing : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Data Table :

| Biological Activity | Assay Type | Key Results (IC₅₀/Zone of Inhibition) | Reference |

|---|---|---|---|

| Antioxidant | DPPH scavenging | IC₅₀: 18.7 µM | |

| Antibacterial (Gram+) | Agar diffusion | 12 mm inhibition at 50 µg/mL |

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?

- Methodological Answer :

- Catalyst screening : Test alternatives to EDCI, such as HATU or PyBOP, to improve coupling efficiency .

- Solvent optimization : Replace dichloromethane with DMF to enhance solubility of intermediates .

- Temperature control : Gradual heating (e.g., 60°C instead of reflux) reduces side reactions like hydrolysis .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Assay standardization : Use identical DPPH concentrations (e.g., 100 µM) and incubation times (30 min) across studies .

- Redox profiling : Measure ROS (reactive oxygen species) generation via fluorescence assays (e.g., using DCFH-DA) to differentiate antioxidant/pro-oxidant dual behavior .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the benzothiazine ring) to clarify activity trends .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular docking : Simulate binding to targets like Keap1-Nrf2 (antioxidant pathway) or bacterial enoyl-ACP reductase .

- Metabolomics : LC-MS/MS profiling to identify downstream metabolites and pathway perturbations .

- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) to track intracellular localization .

Q. How do crystallographic data inform the design of derivatives with enhanced stability?

- Methodological Answer :

- Hydrogen bond analysis : Identify key interactions (e.g., N–H···O=C in the acetamide moiety) to guide derivatization .

- Torsional angle adjustments : Modify substituents on the 2-methylpropyl group to reduce steric strain (e.g., angles >150° improve stability) .

Data Table :

| Crystallographic Parameter | Value (Å/°) | Implications for Stability | Reference |

|---|---|---|---|

| C=O bond length | 1.21 Å | Confirms resonance stabilization | |

| N–H···O distance | 2.85 Å | Indicates strong H-bonding network |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.